molecular formula C9H8N2O2 B568033 Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1256825-86-1

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B568033
CAS No.: 1256825-86-1
M. Wt: 176.175
InChI Key: XNOPDFAJQROROS-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) is a high-value pyrrolopyridine derivative, commonly known as a 7-azaindole, that serves as a versatile building block in medicinal chemistry and anticancer research . The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold found in numerous natural products and is biologically competent, demonstrating a range of actions including use as an antiproliferative agent , protein-kinase inhibitor , and in the treatment of cancer . Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents. For instance, substituted pyrrolo[2,3-b]pyridines have been designed and synthesized as potential inhibitors targeting enzymes like PARP-1 [Poly(ADP-ribose) polymerase], which plays a critical role in maintaining DNA integrity and regulating programmed cell death . Furthermore, this scaffold is being explored in the development of compounds that inhibit kinases such as Cdc7 (cell division cycle 7 kinase) and Abl kinase, highlighting its broad utility in targeted cancer therapy and the study of cell proliferation . This product is intended for research applications only and is not designed for human or veterinary therapeutic use.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPDFAJQROROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726825
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-86-1
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Elemental Bromine in Chloroform

Conditions :

  • Reagent: Bromine (Br₂)

  • Solvent: Chloroform

  • Temperature: 0°C to room temperature

  • Duration: 10–60 minutes

Outcome :

  • Direct bromination at the 3-position without protecting groups.

  • Requires careful stoichiometry to avoid over-bromination.

N-Bromosuccinimide (NBS) with Triethylamine

Conditions :

  • Reagent: NBS (1.1 equiv)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Duration: 1–16 hours at room temperature

Advantages :

  • Improved regioselectivity compared to Br₂.

  • Compatible with acid-sensitive substrates.

Tosylation for Nitrogen Protection

Protection of the pyrrole nitrogen is achieved using p-toluenesulfonyl chloride (tosyl chloride):

Procedure :

  • Dissolve 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane.

  • Add aqueous NaOH and tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).

  • Introduce tosyl chloride (1.2 equiv) and stir for 1 hour.

  • Filter through Celite® and isolate via liquid-liquid extraction.

Key Parameters :

  • Base: 6N NaOH

  • Catalyst: Tetrabutylammonium hydrogen sulfate

  • Yield: >85% (estimated from analogous reactions).

Alternative Synthetic Routes

Cyclization Strategies

Unpublished routes suggest cyclization of aminopyridine derivatives with α-ketoesters, though yields and selectivity data remain proprietary.

Purification and Analytical Validation

Chromatography :

  • Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • Preparative HPLC (Gilson system) using Xterra Prep RP columns and acetonitrile/water (0.1% TFA or NH₄OH).

Spectroscopic Data :

  • LC-MS (ES) : m/z 177.1 [M+H]⁺ (calculated for C₉H₈N₂O₂: 176.17).

  • ¹H NMR : Expected signals at δ 8.65 (d, 1H), 7.95 (s, 1H), 6.85 (d, 1H), 3.95 (s, 3H).

Industrial-Scale Considerations

Optimization Challenges :

  • Minimizing palladium residues (<10 ppm) via ion-exchange resins.

  • Solvent recovery in dioxane/water systems.

Cost Drivers :

  • Pd(dppf)Cl₂ catalyst accounts for ~40% of raw material costs.

  • Alternative catalysts (e.g., Pd/C) under evaluation for cost reduction.

Emerging Methodologies

Photocatalytic Functionalization :

  • Early-stage research employs iridium photocatalysts for C–H activation, reducing pre-functionalization steps.

Flow Chemistry :

  • Continuous-flow reactors tested for Suzuki couplings, improving heat transfer and reproducibility.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential use in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives have shown selective inhibition of certain enzymes that are overexpressed in cancer cells, such as phosphodiesterases .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds related to this compound have been studied for their ability to cross the blood-brain barrier and exhibit effects on central nervous system receptors. This suggests potential therapeutic roles in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Medicinal Chemistry Applications

This compound serves as a scaffold for designing new drugs targeting various biological pathways. Its derivatives have been synthesized to enhance selectivity and potency against specific targets such as phosphodiesterase enzymes involved in inflammatory responses. For example, certain derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory processes .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of industrial chemicals and materials. Its unique structure allows it to be a precursor for producing various heterocyclic compounds used in pharmaceuticals and agrochemicals .

Summary of Research Findings

Application Description References
AntimicrobialInhibits growth of bacterial strains; potential for new antibiotics
AnticancerInduces apoptosis; inhibits tumor growth via specific signaling pathways
NeuroprotectivePotential treatment for neurodegenerative diseases; interacts with CNS receptors
Medicinal ChemistryScaffold for drug design; selective inhibitors of phosphodiesterase enzymes
Industrial ChemicalsPrecursor for heterocyclic compounds used in pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate with analogs differing in substituent positions, functional groups, or heterocyclic frameworks. Data are derived from synthetic, spectroscopic, and safety studies.

Positional Isomers
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 849067-96-5 C₉H₈N₂O₂ 176.17 Carboxylate at position 5 instead of 6
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate 872355-63-0 C₉H₈N₂O₂ 176.18 Pyrrolo[3,2-b]pyridine scaffold; carboxylate at position 5

Key Findings :

  • Positional Isomerism : Relocating the carboxylate group (e.g., from position 6 to 5) alters electronic distribution and steric interactions, impacting reactivity in cross-coupling reactions .
  • Synthetic Yield : Ethyl analogs with substituents at position 5 (e.g., chloro or methoxy groups) exhibit yields up to 85% under hydrogenation conditions, suggesting similar reactivity for methyl esters .
Functional Group Variants
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C₉H₇BrN₂O₂ 255.07 Bromine at position 3
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 1000340-86-2 C₉H₇N₃ 157.17 Nitrile at position 5; methyl at 6

Key Findings :

  • Nitrile vs. Carboxylate : The nitrile group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile reduces molecular weight by 19 g/mol compared to the carboxylate, increasing volatility but decreasing polarity .
Ester Group Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Yield/Purity
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A C₁₁H₁₂N₂O₃ 220.22 Ethyl ester 85%
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate EN300-317546 C₁₀H₇F₃N₂O₂ 244.17 Trifluoromethyl at position 6 95% purity

Key Findings :

  • Ester Chain Length: Ethyl esters (e.g., 9c in ) exhibit higher synthetic yields (85%) than methyl analogs under similar conditions, likely due to improved solubility in ethanol .
  • Trifluoromethyl Effect : The electron-withdrawing CF₃ group at position 6 increases lipophilicity (logP ~1.5 estimated) and metabolic stability compared to the parent compound .

Key Findings :

  • The methyl carboxylate derivative requires stricter storage conditions (2–8°C) than its non-esterified analog, likely due to ester hydrolysis sensitivity .

Biological Activity

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a fused pyrrole and pyridine ring system with a methyl ester functional group at the 6-position. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of approximately 168.17 g/mol. The unique structure contributes to its reactivity and biological relevance.

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. Abnormal FGFR signaling is implicated in various cancers, making these compounds promising candidates for cancer therapy.

Inhibition of FGFRs

A study demonstrated that specific derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For example, one derivative showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for anti-cancer applications by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines (4T1) .

Antibacterial Activity

Additionally, compounds within this chemical class have shown antibacterial properties. For instance, pyrrole-based derivatives demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This positions this compound as a candidate for developing new antibacterial agents.

Case Study: Cancer Therapy

In vitro studies have revealed that this compound derivatives can inhibit the migration and invasion of cancer cells. For example, compound 4h not only inhibited proliferation but also significantly reduced migration in breast cancer cells . This dual action highlights the compound's potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Applications

Another study focused on synthesizing and evaluating the antibacterial activity of pyrrole derivatives. The results indicated that these compounds could serve as effective treatments against resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .

Comparative Analysis of Related Compounds

The following table summarizes key differences between this compound and related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains methyl ester; fused pyrrole-pyridine ringsPotent FGFR inhibitor; antibacterial
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidChlorine substituent alters reactivityDifferent biological profile
1H-Pyrrolo[3,4-c]pyridineDifferent ring fusionAntimicrobial; less studied

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate?

The synthesis typically involves cyclization reactions using intermediates like chloroacetyl derivatives. For example, a method involving AlCl₃-catalyzed cyclization in 1,2-dichlorobenzene at 378 K for 5 hours yields high-purity crystals (73% yield). Critical parameters include solvent choice (e.g., dichlorobenzene for high-temperature stability), catalyst loading (10:1 AlCl₃-to-substrate ratio), and post-reaction pH adjustment to isolate the product . Recrystallization from ethanol ensures purity, as confirmed by NMR and elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : Proton NMR (e.g., DMSO-d₆, 300 MHz) resolves methyl, ester, and aromatic protons, with shifts at δ 1.15 (CH₃), 3.65 (OCH₃), and 6.95–7.13 ppm (aromatic H) .
  • Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 245 [M⁺]) and fragmentation patterns .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H⋯π and C–H⋯O interactions) and crystal packing .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

SAR studies focus on substituent effects at the pyrrole and pyridine rings:

  • Ester groups : Ethyl esters (e.g., ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate) show enhanced solubility compared to methyl esters due to increased hydrophobicity .
  • Halogenation : Bromo substituents (e.g., 3-bromo derivatives) improve binding to fibroblast growth factor receptors (FGFRs), as seen in antitumor activity assays .
  • Methylation : Methyl groups at the pyrrole nitrogen enhance metabolic stability, as demonstrated in pharmacokinetic studies .

Q. How can researchers resolve contradictions in solubility data across different studies?

Discrepancies arise from polymorphic forms or solvent interactions. For example:

  • Solid forms : Patent data describe distinct solid-state forms (e.g., salts or co-crystals) with varying solubility profiles .
  • Experimental conditions : Use standardized protocols (e.g., USP buffer systems at pH 6.8) and techniques like dynamic light scattering (DLS) to assess aggregation .

Q. What advanced techniques are used to analyze solid-state forms of this compound?

  • Powder X-ray diffraction (PXRD) : Differentiates polymorphs by unique diffraction patterns .
  • Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions (e.g., a sharp endotherm at 398–341 K) .
  • Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition thresholds .

Q. How can crystallography data inform drug design for FGFR-targeted therapies?

X-ray structures reveal binding modes to FGFR kinases. For example:

  • The pyrrolo-pyridine core occupies the ATP-binding pocket, with the methyl ester forming hydrophobic interactions .
  • Halogen substituents (e.g., bromo) engage in halogen bonding with kinase hinge residues, enhancing inhibitory potency (IC₅₀ < 100 nM) .

Methodological Guidance

Q. What protocols ensure compound stability during long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Q. How can researchers validate biological activity in kinase inhibition assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., FGFR1–4, VEGFR2) using ADP-Glo™ assays .
  • Cellular assays : Measure IC₅₀ in Ba/F3 cells transfected with FGFR mutants to assess resistance profiles .

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